Oxido nitrite

Descripción general

Descripción

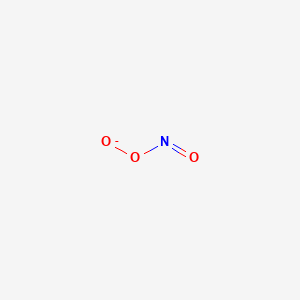

Peroxynitrite is the nitrogen oxoanion formed by loss of a proton from peroxynitrous acid. It has a role as a human metabolite. It is a member of reactive oxygen species, a nitrogen oxoanion and a member of reactive nitrogen species. It is a conjugate base of a peroxynitrous acid.

Aplicaciones Científicas De Investigación

Medical Applications

Nitrite plays a crucial role in cardiovascular health and therapeutic interventions.

Vasodilation and Cardiovascular Health

- Nitrite is known to convert to nitric oxide (NO) in the body, promoting vasodilation and improving blood flow. Clinical studies have shown that nitrite can enhance endothelial function and mitochondrial efficiency, making it a candidate for treating conditions such as hypertension and myocardial infarction .

- A study highlighted that dietary nitrates and nitrites could potentially lower blood pressure and improve exercise performance by enhancing NO bioavailability .

Therapeutic Potential in Disease Management

- Research indicates that nitrite may have protective effects against ischemic injury during heart attacks. In animal models, nitrite administration has been associated with reduced myocardial damage .

- Ongoing clinical trials are evaluating the efficacy of nitrite in treating pulmonary hypertension and peripheral artery disease, showcasing its potential in various cardiovascular disorders .

Food Preservation

Nitrite is widely used as a food additive, particularly in cured meats.

Preservation and Safety

- Nitrite inhibits the growth of Clostridium botulinum, a bacterium responsible for botulism. It also contributes to the characteristic color and flavor of cured meats .

- The antioxidant properties of nitrite help prevent rancidity and spoilage in food products, extending their shelf life .

Regulatory Aspects

- The use of nitrite in food is regulated due to concerns about potential health risks associated with nitrosamine formation during cooking. Regulatory bodies set limits on the allowable concentrations of nitrites in food products to mitigate these risks .

Environmental Applications

In environmental science, nitrite is significant in wastewater treatment and bioremediation.

Wastewater Treatment

- Nitrite oxidizing bacteria (NOB) are essential in the nitrogen cycle, converting ammonia to nitrate. Enhanced understanding of these bacteria's metabolic pathways can lead to improved nitrification processes in wastewater treatment facilities .

- Recent studies have identified new nitrite-oxidizing bacteria that can thrive under varying conditions, suggesting potential for more efficient wastewater treatment systems .

Biotechnological Innovations

- Advances in molecular biology have enabled the directed evolution of nitrite oxidoreductases for industrial applications. These enzymes can be utilized in bioreactors to enhance nitrogen removal from wastewater, contributing to sustainable practices .

Case Study: Cardiovascular Benefits of Nitrites

| Study | Findings |

|---|---|

| Wylie et al. (2020) | Demonstrated that dietary nitrate supplementation improved exercise tolerance in patients with heart failure. |

| McMahon et al. (2019) | Found that acute nitrite administration reduced myocardial infarct size in animal models. |

Case Study: Nitrite in Food Preservation

| Product | Nitrite Concentration | Effect |

|---|---|---|

| Cured Sausages | 150 ppm | Inhibited growth of Listeria monocytogenes and improved shelf life. |

| Bacon | 120 ppm | Maintained color stability and flavor enhancement while preventing spoilage. |

Propiedades

Número CAS |

19059-14-4 |

|---|---|

Fórmula molecular |

NO3- |

Peso molecular |

62.005 g/mol |

Nombre IUPAC |

oxido nitrite |

InChI |

InChI=1S/HNO3/c2-1-4-3/h3H/p-1 |

Clave InChI |

CMFNMSMUKZHDEY-UHFFFAOYSA-M |

SMILES |

N(=O)O[O-] |

SMILES canónico |

N(=O)O[O-] |

Key on ui other cas no. |

19059-14-4 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.